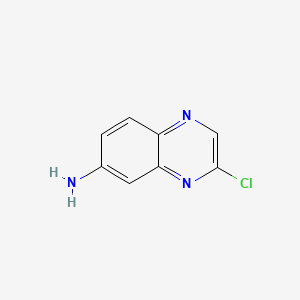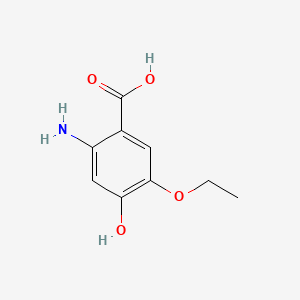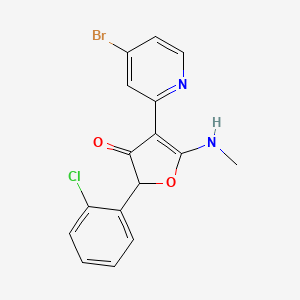
3-Chloroquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroquinoxalin-6-amine is a chemical compound with the CAS Number: 166402-16-0 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 3-chloro-6-quinoxalinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorescent Whiteners for Polyester Fibres : 3-Chloroquinoxalin-6-amine derivatives have been synthesized and evaluated as fluorescent whiteners on polyester fibres, demonstrating potential applications in textile industries (Rangnekar & Tagdiwala, 1986).
Antibacterial and Anticancer Activity : New derivatives of this compound showed promising activity against bacterial strains and cancer cell lines, suggesting their use in developing new therapeutics (Podila & Omprakash, 2020).
Amination of Chloro-Substituted Heteroarenes : Studies on the amination of chloro-substituted heteroarenes with this compound showed selective substitution of chlorine atoms, indicating potential for chemical synthesis applications (Abel et al., 2016).
Synthesis of Anticancer Agents : this compound has been used in the synthesis of pyrrolo[2,3-b]quinoxalines, which exhibited anti-proliferative properties against cancer cell lines, highlighting its role in drug discovery (Prasad et al., 2012).
Cross-Dehydrogenative Coupling in Organic Synthesis : The compound has been involved in metal-free C(sp2)-H/N-H cross-dehydrogenative coupling, showcasing its utility in organic synthesis (Wei et al., 2018).
Electrocatalyst for Amine Dehydrogenation : Research suggests that compounds like this compound can serve as electrocatalysts in amine dehydrogenation, offering applications in energy storage and conversion (Luca et al., 2011).
Synthesis of Novel Monoamine Oxidase Inhibitors : Derivatives of this compound have been synthesized and evaluated as monoamine oxidase inhibitors, suggesting potential applications in treating neurological disorders (Hassan et al., 2006).
Synthesis of Antimalarial Drugs : this compound derivatives have been used in synthesizing new classes of antimalarial drugs, highlighting its role in addressing global health challenges (Perić et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action:
3-Chloroquinoxalin-6-amine primarily targets heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin. By inhibiting heme polymerase, the compound disrupts the detoxification process in Plasmodium species, leading to the accumulation of toxic heme and ultimately killing the parasite .
Mode of Action:
The interaction between this compound and heme polymerase prevents the conversion of heme to hemazoin. As a result, Plasmodium species cannot effectively neutralize the toxic heme, leading to their demise .
Biochemical Pathways:
The affected pathway is related to hemozoin formation in Plasmodium falciparum . Many antimalarials, including this compound, act as strong inhibitors of hemozoin crystal growth .
Eigenschaften
IUPAC Name |
3-chloroquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACHDNWEGOFNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2-Ethyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574262.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)




![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)
![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)

